Fmoc-(R)-3-amino-2-benzylpropanoic acid
Description
Significance of Non-Proteinogenic Amino Acids in Peptide Science
Peptides, composed of amino acids, are fundamental to countless biological processes. However, peptides made solely of the 20 proteinogenic amino acids often face limitations as therapeutic agents, primarily due to their rapid degradation by proteases in the body. nih.govresearchgate.net Non-proteinogenic amino acids (NPAAs), which are not encoded by the standard genetic code, offer a solution to this challenge. nih.gov The incorporation of NPAAs into peptide sequences can dramatically enhance their metabolic stability. taylorandfrancis.com This is because the unique structures of NPAAs are not readily recognized by the enzymes responsible for peptide breakdown. taylorandfrancis.com
Beyond stability, NPAAs introduce a vast new chemical space for peptide design. nih.govexlibrisgroup.com With over 800 known natural NPAAs and thousands more synthesized in the lab, these building blocks allow for the creation of peptides with improved potency, better permeability across biological membranes, and enhanced bioavailability. nih.govresearchgate.nettaylorandfrancis.com The ability to modify peptide structure and function by introducing NPAAs has made them indispensable tools in the development of novel peptide-based therapeutics. nih.govnih.gov
Role of β-Amino Acids in Peptidomimetic Design and Conformational Control
Among the diverse classes of NPAAs, β-amino acids have garnered significant attention for their use in creating peptidomimetics—molecules that mimic the structure and function of natural peptides. nih.gov Unlike their α-amino acid counterparts where the amino and carboxyl groups are attached to the same carbon atom, in β-amino acids, these groups are separated by two carbon atoms. nih.govresearchgate.net This seemingly small change has profound implications for the molecule's structure and properties.
The introduction of β-amino acids into a peptide chain alters its backbone, leading to the formation of unique secondary structures, such as helices and turns, that are distinct from those formed by α-peptides. wjarr.comacs.org This ability to control the three-dimensional shape, or conformation, of a peptide is crucial for its biological activity. acs.org Furthermore, the altered backbone makes peptides containing β-amino acids highly resistant to degradation by proteases. nih.govresearchgate.net This enhanced stability, coupled with the ability to form well-defined structures, makes β-amino acids powerful tools for designing bioactive peptide analogues, including receptor agonists and antagonists, enzyme inhibitors, and antimicrobial agents. nih.govresearchgate.net The structural diversity of β-amino acids, which can have substituents at the C2 (α) and C3 (β) positions, provides enormous scope for molecular design and the creation of novel therapeutic agents. nih.govresearchgate.net
Overview of Fmoc-(R)-3-amino-2-benzylpropanoic acid as a Key Building Block in Chemical Synthesis
This compound is a specialized β-amino acid derivative that serves as a crucial building block in the synthesis of complex peptides and other bioactive molecules. chemimpex.comchemimpex.com The "Fmoc" (fluorenylmethyloxycarbonyl) group is a temporary protecting group attached to the amino end of the molecule. chemimpex.comnih.gov This protecting group is essential for a technique called solid-phase peptide synthesis (SPPS), where amino acids are added one by one to a growing peptide chain attached to a solid support. nih.govnih.gov The Fmoc group prevents unwanted reactions at the amino group during the coupling of the next amino acid and can be easily removed under mild basic conditions when needed. nih.gov
The "(R)" designation indicates the specific three-dimensional arrangement, or stereochemistry, of the atoms around the chiral center at the third carbon atom. The benzyl (B1604629) group attached to the second carbon atom provides a bulky, hydrophobic side chain. This specific combination of features—the β-amino acid backbone, the Fmoc protecting group for controlled synthesis, the defined stereochemistry, and the benzyl side chain—makes this compound a versatile and valuable component for creating peptides with enhanced stability and specific structural properties. chemimpex.comchemimpex.com Its use allows for the precise construction of peptidomimetics designed to interact with specific biological targets. chemimpex.com
Scope and Objectives of Academic Research on this Chiral Amino Acid Derivative
Academic research involving chiral amino acid derivatives like this compound is a vibrant and rapidly evolving field. frontiersin.orgnih.gov A primary objective is the development of novel synthetic methodologies to create these complex molecules with high purity and stereoselectivity. frontiersin.orgnih.gov Researchers are constantly exploring new catalysts and reaction conditions to improve the efficiency and accessibility of these building blocks. frontiersin.orgnih.gov
Another major focus of academic inquiry is the exploration of how the incorporation of such derivatives influences the structure and function of peptides. nih.govacs.org Studies often involve synthesizing a series of peptides containing the chiral amino acid and then using techniques like nuclear magnetic resonance (NMR) spectroscopy and X-ray crystallography to determine their three-dimensional structures. This structural information is then correlated with their biological activity, providing valuable insights into the principles of molecular recognition.
Furthermore, academic research drives the application of these building blocks in the design of new therapeutic agents and advanced materials. Scientists are investigating the use of peptides containing this compound and similar derivatives as enzyme inhibitors, antimicrobial agents, and scaffolds for tissue engineering. The overarching goal of this research is to expand the toolbox of chemical biologists and medicinal chemists, enabling the creation of novel molecules with precisely controlled properties to address challenges in medicine and materials science. nih.gov
Structure
2D Structure
Properties
IUPAC Name |
(2R)-2-benzyl-3-(9H-fluoren-9-ylmethoxycarbonylamino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C25H23NO4/c27-24(28)18(14-17-8-2-1-3-9-17)15-26-25(29)30-16-23-21-12-6-4-10-19(21)20-11-5-7-13-22(20)23/h1-13,18,23H,14-16H2,(H,26,29)(H,27,28)/t18-/m1/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NZMKXKRMTSBQFS-GOSISDBHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC=C(C=C1)C[C@H](CNC(=O)OCC2C3=CC=CC=C3C4=CC=CC=C24)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C25H23NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40514196 | |
| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
401.5 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
828254-16-6 | |
| Record name | (2R)-2-Benzyl-3-({[(9H-fluoren-9-yl)methoxy]carbonyl}amino)propanoic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40514196 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Stereoselective Synthetic Methodologies for Fmoc R 3 Amino 2 Benzylpropanoic Acid
Advanced Approaches for Enantiomerically Pure Synthesis
The synthesis of enantiomerically pure β-amino acids, such as the (R)-isomer of 3-amino-2-benzylpropanoic acid, is a significant challenge in organic chemistry. Advanced methodologies have been developed to address this, focusing on catalytic and auxiliary-controlled asymmetric reactions.
Chiral Glycine (B1666218) Schiff Base Nickel(II) Complex Mediated Synthesis
A prominent and highly practical method for the asymmetric synthesis of α-amino acids, which can be adapted for β-amino acids, involves the use of chiral Ni(II) complexes of glycine Schiff bases. nih.govrsc.org This strategy leverages a chiral auxiliary to direct the stereochemical outcome of alkylation reactions. The nickel(II) complex provides a rigid, square-planar geometry that allows for excellent stereochemical control. nih.gov
Preparation and Alkylation Under Phase-Transfer Catalysis Conditions
The synthesis begins with the preparation of a chiral Ni(II) complex from glycine, a nickel(II) salt, and a chiral ligand, such as one derived from (S)-2-(N-benzylprolyl)aminobenzophenone ((S)-BPB). nih.govresearchgate.netrsc.org These components self-assemble in the presence of a base to form the stable, chiral nickel(II) Schiff base complex. nih.gov
For the synthesis of the target β-amino acid structure, an appropriate electrophile is introduced. The alkylation of the glycine enolate equivalent within the nickel complex is often carried out under phase-transfer catalysis (PTC) conditions. unimi.itresearchgate.net PTC is a powerful technique for reactions involving a water-soluble nucleophile and a water-insoluble electrophile, using a phase-transfer catalyst to shuttle the nucleophile into the organic phase. chimia.chnih.gov Chiral phase-transfer catalysts, often derived from Cinchona alkaloids, are particularly effective in inducing enantioselectivity in the synthesis of amino acids. researchgate.netchimia.chresearchgate.net The use of PTC allows for mild reaction conditions and high stereoselectivity. unimi.it
Final Acidolysis and Fmoc-Protection Strategy
Once the desired diastereomer of the Ni(II) complex is isolated in high purity, the final steps involve liberating the amino acid and protecting the amino group. The disassembly of the complex is typically achieved through acidolysis, where treatment with a strong aqueous acid, such as hydrochloric acid, breaks down the complex. nih.gov This process releases the free β-amino acid, the chiral auxiliary ligand (which can often be recovered and reused), and Ni(II) ions. nih.gov
The final step is the protection of the primary amine with a 9-fluorenylmethoxycarbonyl (Fmoc) group. This is a standard procedure in peptide chemistry, crucial for solid-phase peptide synthesis (SPPS). nih.govresearchgate.netug.edu.pl The protection is typically carried out by reacting the free amino acid with an Fmoc-reagent like 9-fluorenylmethyloxycarbonyl succinimide (B58015) (Fmoc-OSu) under basic conditions. nih.gov The resulting Fmoc-(R)-3-amino-2-benzylpropanoic acid can then be purified, often by simple recrystallization, yielding the final product on a large scale. nih.gov
Catalytic Asymmetric Aminomethylation Techniques
Catalytic asymmetric aminomethylation represents a more atom-economical and modern approach to synthesizing chiral β-amino acids. acs.org These methods avoid the need for stoichiometric chiral auxiliaries by using a small amount of a chiral catalyst to control the stereochemistry.
Imidodiphosphorimidate (IDPi) Catalyzed Mukaiyama Mannich-Type Reactions
A highly effective and broadly applicable method for the one-pot synthesis of enantiopure β-amino acids involves a Mukaiyama Mannich-type reaction catalyzed by a confined imidodiphosphorimidate (IDPi) Brønsted acid. nih.govresearchgate.net IDPi catalysts are exceptionally acidic and possess a sterically confined active site, which enables high reactivity and stereoselectivity. researchgate.netmpg.de
In this reaction, a bis-silyl ketene (B1206846) acetal (B89532) (derived from a carboxylic acid like 3-phenylpropanoic acid) is reacted with a silylated aminomethyl ether, which serves as a methylene (B1212753) imine equivalent. nih.govacs.org The IDPi catalyst activates the aminomethyl ether to generate a methylene iminium ion, which is paired with the chiral IDPi counteranion. researchgate.netacs.org The bis-silyl ketene acetal then attacks this ion pair in a highly controlled, enantioselective manner within the chiral pocket of the catalyst. nih.govacs.org A subsequent hydrolytic workup yields the free β-amino acid with high yield and enantioselectivity. researchgate.netacs.org
This methodology is notable for its scalability, operational simplicity, and the ability to recover the catalyst. nih.gov It provides direct access to the unprotected β-amino acid, which can then be easily converted to its Fmoc-protected form for further use. nih.govresearchgate.net
| Catalyst Loading (mol%) | Substrate | Yield (%) | Enantiomeric Ratio (e.r.) | Reference |
| 1 | α-benzyl bis-silyl ketene acetal | 99 | 95.5:4.5 | nih.gov |
| 0.05 | Various Aldehydes & Ketones | >90 | >95:5 | mpg.de |
| 1.0 | Alkyl Cinnamates | Excellent | up to 99:1 | mpg.de |
Application of Bis-Silyl Ketene Acetals in Chiral Synthesis
Bis-silyl ketene acetals are versatile reagents in organic synthesis, particularly in the asymmetric construction of carbon-carbon bonds. uni-koeln.deresearchgate.net In the context of β-amino acid synthesis, they can serve as nucleophilic partners in reactions with electrophilic nitrogen sources.
One notable application involves the enantioselective addition of ketene silyl (B83357) acetals to nitrones, catalyzed by chiral titanium complexes. researchgate.netscilit.com For instance, a catalyst system comprising Ti(O-i-Pr)₄, BINOL, and tert-butylcatechol has been shown to effectively catalyze the reaction between ketene silyl acetals and nitrones, affording optically active β-amino acid derivatives. researchgate.net This method provides a two-step route to these valuable compounds from secondary amines via oxidation to nitrones followed by the enantioselective C-C bond formation. researchgate.net
Another approach is the vinylogous Mannich reaction of acyclic vinylketene silyl acetals with ketimines. acs.org A chiral bis(imidazoline)–Cu(II) catalyst has been successfully employed for the reaction of ketimines derived from isatins with acyclic vinylketene silyl acetals, yielding chiral 3-aminooxindole derivatives with high enantioselectivity (up to 98% ee). acs.org This methodology allows for the creation of tetrasubstituted stereogenic centers. acs.org
Principles of Silylium-Based Asymmetric Counteranion-Directed Catalysis (Si-ACDC)
Asymmetric Counteranion-Directed Catalysis (ACDC) is a powerful strategy where a chiral, enantiomerically pure anion controls the stereochemical outcome of a reaction involving a cationic intermediate. wikipedia.orgpkusz.edu.cn Silylium-based ACDC extends this concept, utilizing silylium (B1239981) ions or their equivalents as Lewis acids to activate substrates.
The fundamental principle of ACDC lies in the formation of a chiral ion pair between the cationic intermediate and the chiral counteranion provided by the catalyst. wikipedia.org This close association within the chiral microenvironment dictates the facial selectivity of the subsequent bond formation. While initially explored with chiral borate (B1201080) anions, the field has significantly advanced with the use of chiral phosphoric acids and their derivatives. wikipedia.orgillinois.edu
In Si-ACDC, a silylium-based Lewis acid activates a substrate, such as an α,β-unsaturated ester, making it more susceptible to nucleophilic attack. nih.govuni-koeln.de The resulting cationic intermediate then pairs with a chiral counteranion, directing the approach of the nucleophile to one face of the intermediate, thereby inducing enantioselectivity. nih.govuni-koeln.de Computational studies have highlighted the importance of stacking and electrostatic interactions in determining the stereoselectivity of these reactions. nih.gov This approach has proven highly effective for reactions like the Diels-Alder and Mukaiyama-Michael reactions of α,β-unsaturated esters. uni-koeln.de
Chiral Auxiliary-Based Syntheses of β-Amino Acids
Chiral auxiliaries are enantiomerically pure compounds that are temporarily incorporated into a substrate to direct the stereochemical course of a reaction. After the desired transformation, the auxiliary is removed, yielding the enantiomerically enriched product.
Utilization of 5,5-Diphenyl-4-isopropyl-1,3-oxazolidin-2-one (DIOZ) Auxiliary
The use of oxazolidinone auxiliaries, pioneered by Evans, is a well-established method for asymmetric synthesis. nih.gov A modified Evans oxazolidinone, 4-isopropyl-5,5-diphenyloxazolidin-2-one (DIOZ), has been effectively used in the synthesis of β²-amino acids. researchgate.net This auxiliary has demonstrated high diastereoselectivity, in some cases exceeding 97% de, which can eliminate the need for chromatographic separation of diastereomers. researchgate.net Oxazolidinones are advantageous as they are recyclable under mild conditions. sigmaaldrich.com
Enantioselective N-Acylation Approaches
Enantioselective N-acylation is a kinetic resolution strategy that can be employed for the synthesis of chiral amino acids. While direct N-acylation of a racemic amine can be challenging, related methods have been developed. For instance, the kinetic resolution of racemic N-carbalkoxy-3-substituted isoxazolidin-5-ones can be achieved through catalytic alcoholysis using bifunctional double hydrogen bond donor-amine organocatalysts. wustl.edu The resulting enantioenriched isoxazolidinone can then be converted to the corresponding N-protected β-amino acid. wustl.edu
In a different context, N-H insertion reactions of vinyldiazoacetates with tert-butyl carbamate, cooperatively catalyzed by an achiral dirhodium(II) carboxylate and a chiral spiro phosphoric acid, have been developed for the highly enantioselective synthesis of α-alkenyl α-amino acid derivatives. rsc.org The chiral phosphoric acid is believed to act as a chiral proton shuttle, controlling the enantioselectivity of the insertion reaction. rsc.org
Comparative Analysis of Homologation Strategies for β-Amino Acids
Homologation refers to a chemical reaction that converts a molecule to its next higher homologue, often by the insertion of a methylene group. The Arndt-Eistert reaction is a classic example used to convert α-amino acids to β-amino acids.
Evaluation of Arndt-Eistert Reaction Sequences
The Arndt-Eistert reaction is a popular and well-established method for producing β-amino acids from their α-amino acid precursors. wikipedia.orglibretexts.orgambeed.com The reaction sequence typically involves the conversion of an N-protected α-amino acid to its acid chloride, followed by reaction with diazomethane (B1218177) to form a diazoketone. libretexts.org The key step is the Wolff rearrangement of the diazoketone, catalyzed by a metal such as silver(I) oxide, to form a ketene, which is then hydrolyzed to the homologous carboxylic acid. libretexts.org
A significant advantage of the Arndt-Eistert reaction is that the Wolff rearrangement proceeds with retention of stereochemistry at the α-carbon of the starting amino acid. libretexts.org Enantiomeric excess values of at least 99% have been reported. libretexts.org
Modifications to the classical procedure have been developed to improve safety and efficiency. For instance, the use of triethylamine (B128534) in the diazomethane solution (Newman-Beal modification) helps to scavenge the HCl byproduct and prevent the formation of α-chloromethylketone side products. wikipedia.org Due to the toxic and explosive nature of diazomethane, safer alternatives such as diazo(trimethylsilyl)methane have been explored. libretexts.org Furthermore, the use of di-tert-butyl dicarbonate (B1257347) (Boc₂O) as a coupling agent in the homologation of N-urethane protected-α-amino acids has been shown to give good yields without racemization and is cost-effective for larger scale synthesis. rsc.org The development of continuous flow processes for the Arndt-Eistert homologation also represents a significant advancement in the synthesis of β-amino acids. rsc.org
Data Tables
Table 1: Key Reagents and Catalysts in Stereoselective Synthesis
| Reagent/Catalyst | Application | Reference |
| Bis-silyl ketene acetals | Nucleophiles in C-C bond formation | uni-koeln.deresearchgate.net |
| Ti(O-i-Pr)₄/BINOL/tert-butylcatechol | Catalyst for enantioselective addition to nitrones | researchgate.net |
| Chiral bis(imidazoline)–Cu(II) complex | Catalyst for vinylogous Mannich reaction | acs.org |
| Chiral Phosphoric Acids | Chiral anions in ACDC | wikipedia.orgillinois.edu |
| 5,5-Diphenyl-4-isopropyl-1,3-oxazolidin-2-one (DIOZ) | Chiral auxiliary | researchgate.net |
| Diazomethane | Reagent in Arndt-Eistert homologation | wikipedia.orglibretexts.org |
| Silver(I) oxide (Ag₂O) | Catalyst for Wolff rearrangement | libretexts.org |
Table 2: Comparison of Arndt-Eistert Reaction Variants
| Variant | Key Feature | Advantage | Reference |
| Classical Arndt-Eistert | Use of diazomethane and Ag₂O | Well-established, high retention of stereochemistry | wikipedia.orglibretexts.org |
| Newman-Beal Modification | Addition of triethylamine | Prevents α-chloromethylketone side products | wikipedia.org |
| Use of diazo(trimethylsilyl)methane | Safer alternative to diazomethane | Reduced toxicity and explosion hazard | libretexts.org |
| Boc₂O as coupling agent | Cost-effective coupling | Good yields, no racemization, scalable | rsc.org |
| Continuous Flow Process | Automated, continuous reaction | Improved safety and efficiency | rsc.org |
Examination of Evans' Chiral Auxiliary Methodology
The synthesis of enantiomerically pure β-amino acids, such as (R)-3-amino-2-benzylpropanoic acid, can be effectively achieved using the Evans' chiral auxiliary methodology. researchgate.net This strategy relies on the temporary incorporation of a chiral auxiliary, typically an oxazolidinone, to direct a stereoselective transformation. researchgate.netwikipedia.org The predictability of the stereochemical outcome and the reliability of the method have made it a widely used tool in asymmetric synthesis. researchgate.net
The process begins with the acylation of a chiral oxazolidinone, for instance, one derived from an amino acid like valine. orgsyn.orgsantiago-lab.com This is accomplished by deprotonating the oxazolidinone with a strong base, such as n-butyllithium, followed by reaction with an appropriate acyl chloride, in this case, 3-phenylpropanoyl chloride. orgsyn.orgsantiago-lab.com The resulting N-acylated oxazolidinone serves as the substrate for the key stereoselective step.
To introduce the amino functionality at the β-position relative to the carboxyl group, a stereoselective Mannich-type reaction is performed. The N-acylated oxazolidinone is converted into a specific Z-enolate using a suitable base and Lewis acid combination. The steric bulk of the substituent on the chiral auxiliary (e.g., an isopropyl or benzyl (B1604629) group) effectively shields one face of the enolate, directing the incoming electrophile to the opposite face. wikipedia.org Reaction with a benzyloxycarbonyl-protected imine (or an equivalent electrophile) introduces the aminomethyl group with high diastereoselectivity.
The final step involves the cleavage of the chiral auxiliary from the product. This is typically achieved through hydrolysis, for example, using lithium hydroxide (B78521) (LiOH), which yields the desired (R)-3-amino-2-benzylpropanoic acid. bath.ac.uk The valuable chiral auxiliary can often be recovered for reuse. bath.ac.uk The free amine is then protected with the Fmoc group to yield the final target compound.
Table 1: Key Steps in Evans' Auxiliary-Directed Synthesis This is a representative table illustrating the general steps and reagents involved.
| Step | Description | Typical Reagents | Purpose |
|---|---|---|---|
| 1. Acylation | Attaching the propanoic acid chain to the chiral auxiliary. | Chiral Oxazolidinone, n-BuLi, 3-Phenylpropanoyl chloride | Forms the chiral imide substrate. orgsyn.org |
| 2. Enolate Formation | Generating a stereochemically defined enolate. | Lewis Acid (e.g., TiCl₄), Base (e.g., DIPEA) | Sets up the asymmetric induction. researchgate.net |
| 3. Mannich Reaction | Stereoselective addition of the amino group equivalent. | N-Cbz-iminomethane (or equivalent) | Introduces the C2-substituent with desired stereochemistry. |
| 4. Auxiliary Cleavage | Removal of the chiral auxiliary. | Lithium Hydroxide (LiOH) or LiOOH | Releases the chiral β-amino acid. bath.ac.uk |
| 5. Fmoc Protection | Protecting the amine functionality. | Fmoc-OSu, Base | Yields the final product, this compound. |
Maintenance and Assessment of Stereochemical Integrity
Ensuring the stereochemical purity of this compound throughout its synthesis and handling is paramount. This requires both robust strategies to prevent stereochemical erosion and precise analytical methods to verify the isomeric purity.
Strategies for Minimizing Racemization During Synthetic Pathways
Racemization, the conversion of a pure enantiomer into a mixture of both enantiomers, is a significant risk during synthetic operations, particularly during peptide coupling reactions involving activated amino acids. nih.govmdpi.com The α-proton of the amino acid, once activated, becomes susceptible to abstraction by a base, leading to the formation of a planar enolate intermediate and subsequent loss of stereochemical information. peptide.com Several strategies are employed to mitigate this risk.
Control of Base and Temperature: The choice of base and reaction temperature is critical. nih.gov The use of sterically hindered, non-nucleophilic bases like N,N-diisopropylethylamine (DIPEA) or collidine can minimize proton abstraction. nih.gov Furthermore, lowering the reaction temperature can significantly reduce the rate of epimerization. nih.gov
Selection of Coupling Reagents: Certain coupling reagents are known to suppress racemization. Additives like 1-hydroxybenzotriazole (B26582) (HOBt) or its analogs can react with the activated acid to form an active ester that is less prone to racemization than other intermediates. peptide.com Third-generation uronium coupling reagents, such as COMU (1-Cyano-2-ethoxy-2-oxoethylidenaminooxy)dimethylamino-morpholino-carbenium hexafluorophosphate), have also been shown to be effective in reducing racemization. luxembourg-bio.com
Reaction Conditions: The duration of the activation step should be minimized. The activated amino acid should be consumed by the nucleophile as quickly as possible to limit its exposure to basic conditions that promote racemization. nih.gov In solid-phase peptide synthesis (SPPS), protocols like in situ neutralization, where the free amine is generated in the presence of the activated carboxylic acid, can also help reduce the risk. peptide.com
Advanced Analytical Techniques for Stereoisomer and Regioisomer Differentiation
A suite of advanced analytical techniques is necessary to confirm the stereochemical and regiochemical purity of this compound.
Chiral Supercritical Fluid Chromatography (SFC) is a powerful technique for separating enantiomers and determining enantiomeric excess (ee). gimitec.comchromatographyonline.com It utilizes a mobile phase composed of a supercritical fluid, most commonly carbon dioxide, often modified with a small amount of an organic solvent like methanol. chromatographyonline.com
The primary advantages of SFC include high separation efficiency, short analysis times, and reduced consumption of organic solvents, making it a "greener" alternative to traditional HPLC. chromatographyonline.comselvita.com The separation is achieved on a chiral stationary phase (CSP), where the enantiomers exhibit different interactions with the chiral selector, leading to different retention times. chromatographyonline.com Polysaccharide-based CSPs, such as those derived from cellulose (B213188) or amylose, are widely used and have proven effective for separating a broad range of chiral compounds, including N-Fmoc protected amino acids. chromatographyonline.comphenomenex.com The high sensitivity of modern SFC detectors allows for the accurate quantification of even trace amounts of the undesired enantiomer, enabling precise determination of enantiomeric purity. gimitec.com
Table 2: Representative Conditions for Chiral SFC Analysis This table provides an example of typical parameters for chiral SFC method development.
| Parameter | Description |
|---|---|
| Column | Polysaccharide-based Chiral Stationary Phase (e.g., Lux Cellulose-1, Chiralpak IA) chromatographyonline.comphenomenex.com |
| Mobile Phase | Supercritical CO₂ with an alcohol co-solvent (e.g., Methanol, Ethanol) |
| Detection | UV, typically at 220 nm or 254 nm phenomenex.com |
| Flow Rate | 1-3 mL/min |
| Back Pressure | 100-200 bar |
| Temperature | 25-40 °C |
Two-dimensional Nuclear Magnetic Resonance (2D NMR) techniques, specifically Nuclear Overhauser Effect Spectroscopy (NOESY) and Rotating-frame Overhauser Effect Spectroscopy (ROESY), are indispensable for confirming the relative stereochemistry of a molecule. These methods detect through-space interactions between protons that are in close spatial proximity (typically less than 5 Å), regardless of whether they are connected through chemical bonds. youtube.com
For this compound, a NOESY or ROESY spectrum can be used to establish the spatial relationship between the protons on the C2 and C3 carbons of the propanoic acid backbone. A cross-peak between the proton at C2 and the protons of the aminomethyl group at C3 would provide direct evidence of their relative orientation. This information is crucial for confirming that the synthesis yielded the correct diastereomer before the absolute configuration is assigned. The presence or absence of specific cross-peaks allows for the unambiguous assignment of the relative configuration of the stereocenters. youtube.com
X-ray crystallography is the definitive method for determining the absolute configuration of a chiral molecule. nih.govresearchgate.net This technique requires a single, high-quality crystal of the enantiomerically pure compound. nih.gov When a beam of X-rays is passed through the crystal, the X-rays are diffracted by the electrons in the molecule, producing a unique diffraction pattern. nih.gov
By analyzing this pattern, a three-dimensional map of the electron density of the molecule can be generated, revealing the precise spatial arrangement of every atom. nih.gov To determine the absolute configuration (i.e., distinguishing the R-enantiomer from the S-enantiomer), a phenomenon known as anomalous dispersion is utilized. thieme-connect.de This effect, which is more pronounced for atoms heavier than carbon, allows for the unambiguous assignment of the absolute stereochemistry. researchgate.netthieme-connect.de A successful X-ray crystallographic analysis of this compound provides unequivocal proof of its (R) configuration. nih.gov
High-Resolution Mass Spectrometry (HRMS) for Regioisomer Resolution
High-Resolution Mass Spectrometry (HRMS) is a critical technique for distinguishing between regioisomers of Fmoc-protected aminobenzylpropanoic acids, such as the target compound, this compound, and its potential isomer, Fmoc-2-amino-3-benzylpropanoic acid. While these isomers possess the same molecular weight, their distinct fragmentation patterns under tandem mass spectrometry (MS/MS) conditions allow for their unambiguous identification.
Electrospray ionization (ESI) is a soft ionization technique commonly employed for the analysis of Fmoc-amino acids. In positive-ion mode, the protonated molecule [M+H]⁺ is readily formed. Subsequent collision-induced dissociation (CID) of this precursor ion generates a series of fragment ions that are characteristic of the molecule's structure.
The fragmentation of the Fmoc group itself typically yields a prominent ion at m/z 179, corresponding to the fluorenylmethylic cation, or a neutral loss of 222 Da (the Fmoc group). The fragmentation of the amino acid backbone, however, provides the crucial information for regioisomer differentiation. For this compound, cleavage adjacent to the carbonyl group and the benzyl group will produce a unique set of fragment ions compared to its α-amino acid counterpart.
Table 1: Expected HRMS Fragmentation Data for Distinguishing Regioisomers
| Precursor Ion (m/z) | Key Fragment Ion | Expected m/z for this compound | Expected m/z for Fmoc-2-amino-3-benzylpropanoic acid | Structural Information |
| [M+H]⁺ | [M+H - H₂O]⁺ | 402.1700 | 402.1700 | Loss of water |
| [M+H]⁺ | [M+H - CO₂]⁺ | 376.1856 | 376.1856 | Loss of carbon dioxide |
| [M+H]⁺ | [Fmoc]⁺ | 179.0855 | 179.0855 | Fluorenylmethylic cation |
| [M+H]⁺ | [M+H - Fmoc]⁺ | 198.1125 | 198.1125 | Amino acid backbone |
Note: The m/z values are theoretical and would be confirmed by high-resolution measurement. The differentiation would rely on the relative intensities and the presence of unique fragment ions from the backbone cleavage.
By carefully analyzing the full scan HRMS and tandem MS/MS spectra, one can confidently identify and differentiate between the desired β-amino acid product and any potential α-amino acid regioisomeric impurities.
High-Performance Liquid Chromatography (HPLC) for Purity and Enantiomeric Ratio Determination
High-Performance Liquid Chromatography (HPLC) is the cornerstone for assessing the purity and, crucially, the enantiomeric ratio of this compound. The quality of the final product is highly dependent on its chemical and chiral purity, as even small amounts of impurities can significantly impact the outcome of peptide synthesis. windows.net
Chemical Purity Analysis by Reversed-Phase HPLC:
Reversed-phase HPLC (RP-HPLC) is widely used to determine the chemical purity of Fmoc-amino acids. In this technique, a nonpolar stationary phase (typically C18) is used with a polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, often with an additive such as trifluoroacetic acid (TFA) or formic acid to improve peak shape and resolution. The retention time of the compound is indicative of its hydrophobicity. While specific HPLC methods for this compound are not extensively published, general methods for Fmoc-amino acids can be adapted.
Enantiomeric Ratio Determination by Chiral HPLC:
To determine the enantiomeric ratio, a chiral stationary phase (CSP) is required. Polysaccharide-based CSPs, such as those derived from cellulose or amylose, and macrocyclic glycopeptide-based CSPs, like those based on teicoplanin or vancomycin, have proven effective for the enantioseparation of Fmoc-amino acids. sigmaaldrich.com These CSPs create a chiral environment that allows for differential interaction with the (R) and (S) enantiomers, resulting in different retention times.
For Fmoc-protected amino acids, reversed-phase conditions are commonly employed with chiral columns. The mobile phase typically consists of an organic modifier (e.g., acetonitrile) and an acidic additive. The choice of CSP and mobile phase composition is critical for achieving baseline separation of the enantiomers, which is essential for accurate quantification of the enantiomeric excess (e.e.). A study on various Fmoc-amino acids demonstrated successful baseline separation using Lux Cellulose-2 and Cellulose-3 columns under reversed-phase conditions. windows.net
Table 2: Illustrative Chiral HPLC Method Parameters for Fmoc-Amino Acid Enantioseparation
| Parameter | Condition |
| Column | Chiral Polysaccharide-based (e.g., Lux Cellulose-2, 5 µm, 250 x 4.6 mm) |
| Mobile Phase | Acetonitrile/Water with 0.1% Trifluoroacetic Acid (TFA) (Gradient or Isocratic) |
| Flow Rate | 1.0 mL/min |
| Detection | UV at 265 nm (for the Fmoc group) |
| Temperature | Ambient or controlled (e.g., 25 °C) |
Note: This table represents a typical starting point for method development. The exact mobile phase composition and gradient would need to be optimized for the specific separation of this compound and its (S)-enantiomer.
The integration of the peak areas for the (R) and (S) enantiomers allows for the calculation of the enantiomeric ratio and the enantiomeric excess, which are critical quality attributes for this chiral building block. For use in peptide synthesis, an enantiomeric purity of ≥99.8% e.e. is often required. windows.netsigmaaldrich.com
Structural and Functional Ramifications in Bioactive Peptide Design and Drug Discovery
Influence of Fmoc-(R)-3-amino-2-benzylpropanoic acid on Peptide Conformation and Stability
Impact of β-Amino Acid Backbone Rigidity on Secondary Structure Formation (e.g., Helices, Turns, Sheets)
The defining feature of a β-amino acid is the presence of an additional methylene (B1212753) group in its backbone compared to its α-amino acid counterpart. This seemingly minor alteration has a profound impact on the conformational possibilities of the peptide chain. The increased flexibility of the backbone can lead to the formation of novel and stable secondary structures that are not readily accessible to natural peptides. nih.gov
The incorporation of β-amino acids can induce the formation of various helical structures, such as the 12-helix and the 14-helix, which are characterized by 12- and 14-membered hydrogen-bonded rings, respectively. ethz.chnih.gov These structures differ from the classic α-helix found in proteins. wikipedia.org The formation of these helices is often predictable and can be controlled by the sequence pattern of α- and β-amino acids. rsc.org For instance, peptides composed entirely of β3-amino acids, which have a substituent on the third carbon, tend to favor a 3(14)-helical secondary structure. nih.gov
Furthermore, β-amino acids are instrumental in the formation of well-defined turns and sheet structures. core.ac.ukacs.org The specific stereochemistry and substitution pattern of the β-amino acid can direct the peptide chain to fold into stable β-hairpins or extended β-sheets. core.ac.ukias.ac.in This ability to pre-organize peptide structures is a key advantage in designing molecules with specific binding properties. The rigidity of the backbone in certain constrained β-amino acids can further enhance the stability of these secondary structures. rsc.orgnih.gov
The table below summarizes the influence of β-amino acid incorporation on peptide secondary structures.
| Secondary Structure | Influence of β-Amino Acid Incorporation | Key Characteristics |
| Helices | Can induce the formation of novel helical types (e.g., 12-helix, 14-helix). ethz.chnih.gov | Different hydrogen-bonding patterns compared to α-helices. wikipedia.org |
| Turns | Facilitates the formation of stable turn structures. core.ac.uk | The stereochemistry of the β-amino acid is crucial for turn formation. ias.ac.in |
| Sheets | Can promote the formation of β-hairpins and extended β-sheets. core.ac.ukacs.org | The rigidity of the β-amino acid backbone contributes to sheet stability. nih.gov |
Effects of the Benzyl (B1604629) Side Chain on Peptide Hydrophobicity and Conformational Freedom
The presence of the bulky benzyl group can also impose steric constraints on the conformational freedom of the peptide backbone. researchgate.net This restriction of bond rotation can further contribute to the stabilization of specific secondary structures by reducing the entropic penalty of folding. nih.gov The interplay between the hydrophobic nature of the benzyl group and the conformational preferences of the β-amino acid backbone allows for fine-tuning of the peptide's structure and properties.
Stereochemical Tuning in Modulating Peptide Folding and Biological Interactions
Stereochemistry is a critical determinant of peptide structure and function. The (R)-configuration at the α-carbon of this compound plays a crucial role in directing the folding of the peptide chain. The specific spatial arrangement of the substituents around the chiral center dictates the preferred dihedral angles of the backbone, which in turn determines the accessible secondary structures. core.ac.ukias.ac.in
By strategically placing (R)-configured β-amino acids within a peptide sequence, it is possible to induce specific turns or helical motifs. ias.ac.in This stereochemical control is a powerful tool for designing peptides that can mimic the structure of natural protein epitopes or adopt conformations that are complementary to a specific biological target. The precise orientation of the benzyl side chain, governed by the (R)-stereochemistry, is also critical for establishing specific interactions with the binding pocket of a receptor or enzyme. chemimpex.com
Strategic Applications in Rational Drug Design and Development
The unique structural features imparted by this compound make it a valuable building block in the field of rational drug design. chemimpex.comchemimpex.com Its ability to enhance peptide stability and control conformation opens up new avenues for the development of novel therapeutic agents. chemimpex.com
Creation of Peptide-Based Therapeutic Agents
The use of peptides as therapeutic agents is a rapidly growing field, with applications in a wide range of diseases. mdpi.com However, natural peptides often suffer from poor metabolic stability and low bioavailability. The incorporation of β-amino acids like this compound can address these limitations. Peptides containing β-amino acids are often more resistant to degradation by proteases, leading to a longer half-life in the body. nih.gov
The ability to create peptides with well-defined and stable three-dimensional structures is essential for their biological activity. nih.gov By using this compound, medicinal chemists can design peptides that adopt specific conformations required for high-affinity binding to their biological targets. acs.org This leads to the development of more potent and selective therapeutic agents. chemimpex.com
The rational design of peptide-based drugs often involves targeting specific receptors or pathways implicated in disease. chemimpex.com The unique structural and chemical properties of this compound make it an ideal component for creating peptides that can interact with these targets with high specificity. chemimpex.comchemimpex.com
The combination of a rigidified backbone and a hydrophobic benzyl side chain allows for the design of peptides that can bind to challenging targets, such as protein-protein interfaces. acs.org The stereochemical control offered by the (R)-configuration enables the precise positioning of the benzyl group to engage in key interactions within the binding site of a receptor. This can lead to the development of potent agonists or antagonists for a variety of G-protein coupled receptors (GPCRs) and other important drug targets. acs.org
The table below provides a summary of the strategic applications of this compound in drug design.
| Application Area | Rationale for Using this compound | Desired Outcome |
| Enhanced Metabolic Stability | The β-amino acid backbone is resistant to proteolytic degradation. nih.gov | Increased in vivo half-life of the peptide therapeutic. |
| Conformational Control | Induces specific secondary structures (helices, turns). rsc.orgias.ac.in | Improved binding affinity and selectivity for the target. acs.org |
| Targeting Protein-Protein Interfaces | The rigid and hydrophobic nature of the modified peptide can disrupt these interactions. acs.org | Inhibition of disease-related biological pathways. |
| GPCR Modulation | The specific conformation and side-chain presentation can lead to potent receptor agonism or antagonism. acs.org | Development of novel therapeutics for a wide range of diseases. |
Improvement of Metabolic Stability and Proteolytic Resistance of Peptides
A primary challenge in the development of peptide-based drugs is their susceptibility to rapid degradation by proteases in the body. nih.gov The incorporation of this compound, a β-amino acid, is a key strategy to overcome this limitation. nih.gov Peptides composed of natural L-α-amino acids are readily recognized and cleaved by enzymes. nih.gov However, the inclusion of β-amino acids alters the peptide backbone's configuration. nih.gov This structural change, along with a different electronic environment, decreases recognition by proteases, rendering the resulting peptide significantly more resistant to enzymatic degradation. nih.govgoogle.com This enhanced metabolic stability is crucial for maintaining the peptide's integrity and concentration in a biological system, allowing it to exert its therapeutic effect. nih.govnih.gov
Modulation of Plasma Half-Life for Optimized Pharmacokinetics
The therapeutic utility of peptides is often limited by a short in vivo half-life, typically due to rapid enzymatic degradation and renal clearance. nih.govnih.gov Enhancing metabolic stability directly contributes to a longer plasma half-life, a critical factor for optimizing the pharmacokinetic profile of a drug. nih.gov By incorporating residues like this compound, peptides become more resistant to proteolysis, which is a major cause of their short circulation times. nih.govnih.gov This improved stability means the peptide remains active in the bloodstream for a longer duration, potentially reducing the required dosage frequency and improving patient compliance. Strategies that replace standard amino acids with modified versions have proven effective in extending the half-life of therapeutic peptides from mere minutes to hours. nih.gov While some studies suggest peptides rich in aromatic amino acids may have shorter half-lives, the structural modifications afforded by this compound can counteract such effects. plos.org
Table 1: Research Findings on Peptide Modification with Unnatural Amino Acids This table summarizes general findings from the use of unnatural amino acids, such as β-amino acids, in peptide design, which are the foundational principles for using this compound.
| Modification Strategy | Observed Effect | Rationale / Mechanism | Source(s) |
|---|---|---|---|
| Incorporation of β-Amino Acids | Increased Proteolytic Resistance | Altered backbone configuration and electronic environment hinders recognition and cleavage by proteases. | nih.gov |
| Replacement of L- with D-Amino Acids | Improved Stability & Half-Life | D-amino acids are not readily recognized by proteases that specifically target L-amino acids. | nih.govnih.gov |
| Side-Chain Cyclization | Enhanced Binding Affinity & Activity | The cyclization stabilizes the peptide's secondary structure, locking it into a bioactive conformation. | nih.gov |
| Introduction of Conformational Constraints | Modulation of Agonist/Antagonist Activity | Constraining the structure can create unique topographies that fit receptor binding sites differently, altering the biological response. | nih.gov |
Contribution to Structure-Activity Relationship (SAR) Studies of Modified Peptides
Structure-Activity Relationship (SAR) studies are fundamental to medicinal chemistry, providing insights into how a molecule's chemical structure relates to its biological activity. nih.gov this compound is a valuable tool in these investigations. By systematically incorporating this building block into a peptide lead compound, researchers can probe the structural requirements for optimal function, such as receptor binding and potency. This process of iterative design and testing allows for the optimization of peptide-based drug candidates. nih.gov
Analysis of Stereoisomeric Effects on Receptor Binding and Biological Response
Stereochemistry plays a paramount role in pharmacology, as biological targets like receptors are chiral environments. The (R)-configuration of this compound is a critical determinant of its function. chemimpex.com The use of stereoisomerically pure building blocks is crucial, as different isomers can result in peptides with vastly different, or even opposite, biological activities. chemimpex.comnih.gov For example, the topographical arrangement of key residues can determine whether a ligand acts as an agonist or an antagonist at a receptor. nih.gov By comparing the activity of peptides containing the (R)-isomer versus the (S)-isomer, researchers can elucidate the specific spatial orientation required for receptor binding and signal transduction. This analysis is essential for designing potent and selective peptide therapeutics while minimizing potential off-target effects. chemimpex.com
Design of Novel Peptidomimetics with Enhanced Properties
Peptidomimetics are compounds designed to mimic the function of natural peptides but with improved drug-like properties, such as enhanced stability and bioavailability. nih.gov this compound is an essential building block in the creation of these novel molecules. chemimpex.comnih.gov By incorporating this β²-amino acid, chemists can design peptide analogues with altered backbones that retain the essential pharmacophore of the native peptide while gaining significant resistance to proteolysis. nih.govnih.gov The introduction of such unnatural amino acids allows for the creation of novel conformational constraints and side-chain orientations that are not accessible with standard amino acids. nih.gov This can lead to the development of peptidomimetics with unique and improved pharmacological profiles, including better receptor selectivity and novel functional activities, opening new avenues for drug discovery. chemimpex.comnih.gov
Table 2: Mentioned Chemical Compounds
| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) |
|---|---|---|
| This compound | C₂₅H₂₃NO₄ | 401.45 |
| Fmoc-(S)-3-amino-2-benzylpropanoic acid | C₂₅H₂₃NO₄ | 401.45 |
| (2R,3S)-3-(Fmoc-amino)-2-hydroxy-3-phenyl-propanoic acid | C₂₄H₂₁NO₅ | 403.43 |
| Fmoc-(R)-3-amino-3-(2-nitrophenyl)propionic acid | C₂₄H₂₀N₂O₆ | 432.43 |
| Fmoc-(R)-3-Amino-3-phenylpropionic acid | C₂₄H₂₁NO₄ | 387.44 |
| Fmoc-(R)-3-Amino-3-(2-methoxy-phenyl)-propionic acid | C₂₅H₂₃NO₅ | 417.46 |
| (R,S)-Fmoc-3-amino-2-(naphthalen-2-yl)-propionic acid | C₂₈H₂₃NO₄ | 437.49 |
Conformational Restriction Through β-Amino Acid Incorporation
A primary strategy in peptide drug design is to control the molecule's conformation to enhance its binding affinity and selectivity for a biological target. bohrium.com Small, linear peptides are often too flexible, which can lead to poor receptor binding. bohrium.com The introduction of β-amino acids, such as the derivative this compound, imposes significant conformational constraints on the peptide backbone. nih.govacs.org
Unlike standard α-amino acids, β-amino acids have an additional carbon atom in their backbone. This extension alters the torsional angles of the peptide chain, leading to the formation of unique and stable secondary structures known as "foldamers". nih.govscirp.org These structures can mimic natural protein folds but are often more stable. nih.gov For instance, peptides composed of β-amino acids can form well-defined helices, such as the 14-helix (characterized by a 14-membered hydrogen-bonded ring), with as few as four to six residues, a level of stability that requires over 30 residues in natural α-peptides. scirp.org The bulky benzyl side chain of this compound further restricts local conformation, providing a powerful tool for "residue-based rigidification." nih.gov This pre-organization of the peptide into a specific, bioactive shape can lead to a significant increase in its potency and stability. rsc.org
| Amino Acid Type | Primary Helical Structure | Key Characteristics | Reference |
|---|---|---|---|
| α-Amino Acids | α-Helix | 3.6 residues per turn; 13-atom hydrogen-bonded rings. The standard helix in natural proteins. | scirp.org |
| β³-Amino Acids | 14-Helix | Three residues per turn; 14-atom hydrogen-bonded rings between C=O(i) and N-H(i+2). | scirp.org |
| Alternating α/β-Amino Acids | 14/15-Helix | A mixed helix that can closely mimic the geometry of a natural α-helix to maintain binding. | acs.org |
| Cyclic β-Amino Acids | Various Helices/Sheets | Cyclic constraints on the backbone provide high folding propensity, leading to stable, predictable structures. | nih.gov |
Strategies for Improving Membrane Permeability of Bioactive Peptides
A major obstacle for peptide drugs is their general inability to cross cell membranes to reach intracellular targets. nih.gov This poor permeability is largely due to the peptide backbone's numerous hydrogen bond donors (amide N-H groups) that interact favorably with water, impeding passage through the lipid bilayer of the cell membrane. nih.gov
Contributions to Antimicrobial and Anticancer Peptide Research
The unique properties conferred by β-amino acids have made them valuable components in the development of next-generation antimicrobial peptides (AMPs) and anticancer peptides (ACPs). nih.govnih.gov A critical challenge for natural peptide therapeutics is their rapid degradation by proteases in the body. nih.gov Peptides composed of β-amino acids are resistant to proteolytic enzymes, which significantly enhances their stability and therapeutic window. nih.gov
In antimicrobial research, the goal is often to create amphipathic molecules that can selectively disrupt bacterial membranes. nih.gov The incorporation of unnatural building blocks like this compound allows for the precise synthesis of short, stable peptidomimetics where the balance of cationic and hydrophobic residues can be carefully controlled to maximize activity against pathogens while minimizing toxicity to human cells. nih.govnih.gov For example, short peptidomimetics synthesized with Fmoc-triazine amino acids have shown potent activity against multidrug-resistant bacteria. nih.gov The addition of an N-terminal Fmoc group itself has been shown to increase the antimicrobial activity of some peptides, likely by increasing hydrophobicity and promoting membrane interaction. mdpi.com
Similarly, anticancer peptides often function by disrupting the membranes of cancer cells, which differ in composition from healthy cells. nih.gov The stability and conformational control offered by β-amino acids are crucial for designing ACPs that can maintain their structure and function in the tumor microenvironment. nih.gov Studies have shown that incorporating unnatural amino acids can improve the anticancer potency of short, cationic peptides. nih.gov
| Peptide/Modification | Research Area | Key Finding | Reference |
|---|---|---|---|
| Alamethicin with β-Silicon-β³-Amino Acids | Antimicrobial | Up to a 20-fold increase in membrane permeabilization compared to the wild-type peptide. | nih.gov |
| Fmoc-Plantaricin 149 Derivatives | Antimicrobial | An N-terminal Fmoc group increased antimicrobial activity. A redesigned peptide analog showed potent bactericidal activity with low hemolytic effects. | mdpi.com |
| Peptidomimetics with Fmoc-Triazine Amino Acids | Antimicrobial | Resulted in short, proteolytically stable peptidomimetics with potent activity against multidrug-resistant bacteria. | nih.gov |
| Cyclized Cationic Peptides with Lipophilic β²'²-Amino Acid | Anticancer | Head-to-tail cyclization and incorporation of the unnatural amino acid improved anticancer potency. | nih.gov |
Emerging Research Directions in the Application of this compound
The utility of this compound and related compounds continues to expand, pushing the boundaries of peptide science. A significant emerging field is the ribosomal synthesis of peptides containing β-amino acids. rsc.orgacs.org While challenging due to the natural translation machinery's preference for α-amino acids, recent breakthroughs have demonstrated that engineered systems can incorporate consecutive β-amino acids into a peptide chain. acs.org This opens the door to using biological systems to produce vast libraries of novel peptide-based materials and drug candidates with enhanced properties.
Furthermore, this compound remains a vital building block in solid-phase peptide synthesis (SPPS) for creating sophisticated peptidomimetics and foldamers with precisely engineered three-dimensional structures. chemimpex.comchemimpex.com These molecules are designed not just to mimic natural peptides but to have superior properties, including enhanced stability, solubility, and bioavailability. chemimpex.comchemimpex.com As researchers gain a deeper understanding of how to control peptide folding and function, the applications are expected to grow, leading to the development of novel therapeutics targeting complex biological pathways that have been previously considered "undruggable." nih.gov
Conclusion
Summary of Key Academic and Research Advances Pertaining to Fmoc-(R)-3-amino-2-benzylpropanoic acid
This compound has emerged as a crucial building block in synthetic chemistry, primarily driven by the advancements in solid-phase peptide synthesis and the growing interest in peptidomimetics. Key academic and research advances have focused on the stereoselective synthesis of β-amino acids, enabling the production of enantiomerically pure compounds like the (R)-isomer of 3-amino-2-benzylpropanoic acid. orgsyn.org The development and refinement of Fmoc chemistry have provided a robust and versatile method for its incorporation into complex molecular architectures. nih.gov Research has consistently highlighted the ability of β-amino acids to confer proteolytic stability and induce specific secondary structures in peptides, properties that are highly sought after in medicinal chemistry. mdpi.comhilarispublisher.com
Future Outlook and Unexplored Research Opportunities in Synthetic Bioorganic Chemistry and Medicinal Chemistry
The future for this compound and related β-amino acid derivatives appears promising, with several unexplored research avenues. In synthetic bioorganic chemistry, there is potential for the development of novel catalytic methods for the even more efficient and sustainable synthesis of this and other chiral β-amino acids. Further exploration of its use in creating complex foldamers with predictable and novel three-dimensional structures could lead to new materials with unique properties.
In medicinal chemistry, a significant opportunity lies in the systematic exploration of peptidomimetics containing this compound against a wider range of therapeutic targets. Detailed structure-activity relationship (SAR) studies on peptides incorporating this building block could lead to the discovery of potent and selective inhibitors of enzymes implicated in diseases such as cancer or infectious diseases. mdpi.comnih.gov Its application in the design of peptidomimetics targeting protein-protein interactions in neurodegenerative diseases remains a largely untapped area with significant potential. chemimpex.com The creation of libraries of diverse peptidomimetics using this building block will undoubtedly accelerate the discovery of new lead compounds for drug development. mdpi.com
Q & A
Q. What are the critical steps in synthesizing Fmoc-(R)-3-amino-2-benzylpropanoic acid, and how does the Fmoc group enhance synthesis efficiency?
- Methodological Answer : Synthesis typically involves: (i) Protection of the amino group with Fmoc-Cl under basic conditions (e.g., NaHCO₃), (ii) Coupling the protected amino acid to a resin in solid-phase peptide synthesis (SPPS), (iii) Deprotection of the Fmoc group using piperidine/DMF (20% v/v) to enable iterative peptide elongation. The Fmoc group provides orthogonal protection, allowing selective removal without disrupting acid-labile side chains. Its UV activity aids real-time monitoring of coupling efficiency .
Q. How does the benzyl substituent in this compound influence its physicochemical properties?
- Methodological Answer : The benzyl group enhances lipophilicity, improving membrane permeability in bioactive peptides. This modification can alter binding kinetics in enzyme-substrate studies. Solubility in organic solvents (e.g., DCM, DMF) is prioritized over aqueous systems, necessitating optimized solvent selection during SPPS .
Q. What purification techniques are recommended for isolating this compound?
- Methodological Answer : Reverse-phase HPLC (C18 column) with gradients of acetonitrile/water (0.1% TFA) is standard. Confirm purity via LC-MS (ESI+) and ¹H/¹³C NMR. For small-scale lab use, flash chromatography with ethyl acetate/hexane may suffice .
Q. Why is stereochemical integrity critical for this compound, and how is it maintained during synthesis?
- Methodological Answer : The (R)-configuration ensures proper spatial orientation in peptide chains. Racemization is minimized by using low-basicity coupling agents (e.g., HOBt/DIC) and avoiding prolonged exposure to basic conditions. Chiral HPLC or polarimetry validates enantiomeric excess (>98%) .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between this compound and its structural analogs?
- Methodological Answer : Systematic SAR studies are essential: (i) Synthesize analogs with substituted benzyl groups (e.g., 4-fluoro, 3-methoxy) , (ii) Compare logP values (via HPLC) to assess hydrophobicity-activity relationships, (iii) Use SPR or ITC to quantify binding affinities. Contradictions often arise from electronic or steric effects of substituents, which can be modeled via DFT calculations .
Q. What strategies optimize coupling efficiency of this compound in SPPS for sterically hindered peptides?
- Methodological Answer : For hindered residues: (i) Use microwave-assisted SPPS at 50°C to enhance reaction kinetics, (ii) Employ double coupling with HATU/Oxyma Pure in DMF, (iii) Incorporate pseudoproline dipeptides to reduce aggregation. Monitor via Kaiser test or UV absorbance (Fmoc release at 301 nm) .
Q. How can computational modeling predict the impact of benzyl-group modifications on peptide conformation?
- Methodological Answer : Perform MD simulations (e.g., GROMACS) with force fields (CHARMM36) to model peptide folding. Compare Ramachandran plots of peptides with benzyl vs. cyclohexyl substituents. QM/MM studies can elucidate electronic effects of substituents on intramolecular H-bonding .
Q. What experimental approaches stabilize labile intermediates during this compound synthesis?
- Methodological Answer : For acid-sensitive intermediates: (i) Use tert-butyl or Alloc protection for carboxyl groups , (ii) Conduct reactions under inert atmosphere (N₂/Ar), (iii) Add stabilizing agents like DIPEA to scavenge protons. Lyophilize intermediates immediately post-purification to prevent hydrolysis .
Q. How does incorporating this compound into peptide sequences affect protease resistance?
- Methodological Answer : Assess via: (i) Incubation with trypsin/chymotrypsin at 37°C, (ii) MALDI-TOF MS to track degradation over time. The benzyl group sterically shields cleavage sites, while the Fmoc residue (if retained) adds hydrophobicity, reducing enzymatic access. Compare to Boc-protected analogs for control .
Q. What advanced analytical techniques differentiate this compound from its diastereomers or regioisomers?
- Methodological Answer : Use:
(i) Chiral SFC with a cellulose-based column for enantiomeric separation,
(ii) 2D NMR (NOESY/ROESY) to confirm spatial proximity of benzyl protons,
(iii) X-ray crystallography for absolute configuration determination. HRMS with isotopic pattern analysis resolves regioisomers .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
